2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential antimicrobial and anticancer properties, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2-methyl-3,4-dihydroquinazolin-4-one with 5-nitrofuran-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer activity, particularly in inhibiting tumor growth.
Wirkmechanismus
The mechanism of action of 2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with cellular components. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This oxidative damage is believed to be the primary mechanism behind its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifuratel: Another nitrofuran derivative with antimicrobial properties.
Nifurtimox: Used as an antiparasitic drug for the treatment of Chagas disease.
Nitrofural: Known for its antibacterial activity.
Uniqueness
2-METHYL-3-[(E)-[(5-NITROFURAN-2-YL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its dual functionality, combining the antimicrobial properties of the nitrofuran moiety with the potential anticancer activity of the quinazolinone scaffold. This dual functionality makes it a promising candidate for further research and development in both antimicrobial and anticancer therapies.
Eigenschaften
Molekularformel |
C14H10N4O4 |
---|---|
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
2-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C14H10N4O4/c1-9-16-12-5-3-2-4-11(12)14(19)17(9)15-8-10-6-7-13(22-10)18(20)21/h2-8H,1H3/b15-8+ |
InChI-Schlüssel |
OYSNDVMJHSZSPR-OVCLIPMQSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.